molecular formula C6H9N3O B178630 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol CAS No. 126353-18-2

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol

Cat. No.: B178630
CAS No.: 126353-18-2
M. Wt: 139.16 g/mol
InChI Key: LOVAAEQDBGRYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. Subsequent reactions with formamide or formic acid can lead to the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its potential as an antiviral agent, anticancer properties, and other pharmacological effects. The data presented here is derived from various studies and reviews that highlight its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₆H₉N₃O
Molecular Weight123.16 g/mol
CAS Number126352-69-0
SolubilityVery soluble in water

Antiviral Activity

Recent studies have identified this compound derivatives as promising candidates for antiviral therapy, particularly against Hepatitis B Virus (HBV). A notable study demonstrated that certain derivatives effectively inhibit HBV core protein allosteric modulators (CpAMs), leading to a reduction in viral load in mouse models. The lead compound showed significant efficacy against nucleos(t)ide-resistant HBV variants when administered orally .

Anticancer Properties

The anticancer potential of this compound has been explored through various synthetic derivatives. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit selective cytotoxicity towards cancer cell lines. For instance, studies have shown that these compounds can inhibit key signaling pathways in cancer cells, including those involving BRAF(V600E) and EGFR. In vitro assays demonstrated that certain derivatives significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for further development as anticancer agents .

Anti-inflammatory and Antibacterial Effects

In addition to antiviral and anticancer activities, this compound has shown anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways effectively. Moreover, some studies have reported antibacterial activity against various strains of bacteria, indicating a broader therapeutic scope for these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance potency and selectivity. For example:

ModificationEffect on Activity
Methylation at N1Increased antiviral activity
Hydroxyl group at C6Enhanced anticancer properties

Case Studies

  • HBV Inhibition : A study published in October 2023 evaluated a series of tetrahydropyrazolo derivatives for their ability to inhibit HBV replication. The lead compound demonstrated a significant reduction in viral DNA levels in infected mouse models .
  • Anticancer Synergy : Another investigation focused on the synergistic effects of pyrazolo compounds combined with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, highlighting the potential for combination therapies using these compounds .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-2,5,7,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOEIIEAAPKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C(=CC=N2)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596838
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126353-18-2
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.